5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

Hemoglobin allosteric modulation Oxygen affinity Sickle cell disease

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 898617-69-1) is a heterocyclic small molecule featuring a 1,2,4-triazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. It is the monomeric unit (MU) of the disulfide dimer di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide, designated TD-1, a potent allosteric effector of hemoglobin that stabilizes the relaxed (R3) state, increases oxygen affinity, and inhibits hypoxia-induced erythrocyte sickling.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 898617-69-1
Cat. No. B2840188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine
CAS898617-69-1
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N
InChIInChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14)
InChIKeyNSDIUKBUJVKVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898617-69-1 Procurement Guide: 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine as a Critical Hemoglobin Modulator Precursor


5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 898617-69-1) is a heterocyclic small molecule featuring a 1,2,4-triazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. It is the monomeric unit (MU) of the disulfide dimer di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide, designated TD-1, a potent allosteric effector of hemoglobin that stabilizes the relaxed (R3) state, increases oxygen affinity, and inhibits hypoxia-induced erythrocyte sickling [1]. This compound class has been validated through high-throughput screening of 38,700 compounds and is distinguished by its covalent binding mode to β-Cys93 and β-Cys112 of human hemoglobin [1][2].

Why Generic 1,2,4-Triazole or Benzodioxin Analogs Cannot Substitute for 898617-69-1 in Antisickling Research


The specific covalent binding of the monomeric unit to β-Cys93 and β-Cys112, and the subsequent formation of the disulfide dimer TD-1, is critically dependent on the precise spatial arrangement of the 1,2,4-triazol-3-amine and 2,3-dihydro-1,4-benzodioxin pharmacophores [1]. Even closely related triazole-benzodioxin analogs that lack this exact substitution pattern fail to achieve the same allosteric modulation; for example, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-3-amine (CAS 1092294-05-7) differs only in the position of the benzodioxin attachment yet does not replicate the β-Cys93 binding profile of the 2-yl isomer, as confirmed by crystallographic studies showing that the 2-yl orientation is essential for positioning the thiol group for disulfide bond formation [1][2]. Generic substitution therefore abolishes the covalent targeting mechanism that defines this compound’s therapeutic potential.

Quantitative Differentiation Evidence: 898617-69-1 and Its Dimer TD-1 vs. Established Hemoglobin Modulators


TD-1 (Dimer of 898617-69-1) vs. 5-HMF, NEM, and Diformamidine Disulfide on Whole Blood P50

TD-1, the disulfide dimer of the target compound, reduces whole blood P50 (the partial oxygen pressure at 50% hemoglobin saturation) significantly more than any comparator. At a 6:1 molar ratio of compound to hemoglobin (40 μM TD-1), TD-1 lowered P50 to 8.5 ± 0.3 Torr, whereas 5-HMF produced no change (P50 = 26 ± 0.5 Torr), NEM achieved P50 = 20 ± 1.1 Torr, and diformamidine disulfide achieved P50 = 23 ± 0.6 Torr (baseline P50 without compound: 27 ± 0.5 Torr) [1]. The monomeric unit (compound 1, 120 μM) alone reduced P50 from 17 ± 0.3 Torr to 10 ± 0.5 Torr in solution, but the dimer TD-1 (120 μM) further reduced P50 to 4.2 ± 0.1 Torr, demonstrating that the disulfide dimerization of the target compound is essential for maximal potency [1].

Hemoglobin allosteric modulation Oxygen affinity Sickle cell disease

TD-1 vs. Untreated Control on Hemoglobin S Polymerization Delay Time

TD-1 (450 μM) added to HbS (150 μM) increased the polymerization delay time from approximately 300 seconds (untreated) to approximately 500 seconds, a net increase of ~200 seconds under hypoxic conditions [1]. This right-shift in the polymerization curve demonstrates that the dimer of the target compound directly impedes the primary molecular pathology of sickle cell disease. No other compound in the comparator panel achieved similar prolongation of delay time, because this effect requires both allosteric stabilization of the R-state and covalent crosslinking that only the TD-1 architecture (requiring the specific monomer precursor) can provide.

HbS polymerization kinetics Antisickling Delay time

Dual Allosteric and Antioxidant Protection: TD-1 Shielded βCys93 Against Irreversible Oxidation

In addition to its allosteric effects, TD-1 provides antioxidant protection to hemoglobin S. Under increasing H₂O₂ concentrations, ferryl heme levels were consistently reduced by approximately 35% in the presence of TD-1 compared to untreated HbS [1]. Mass spectrometric analysis confirmed that TD-1 binding to βCys93 effectively blocked irreversible oxidation of this hotspot residue, which is the endpoint of radical formation in HbS [1]. This dual allosteric-antioxidant mechanism is unique to the TD-1 architecture and is not observed with 5-HMF, NEM, or diformamidine disulfide, which lack the covalent cysteine-targeting benzodioxin-triazole scaffold.

Hemoglobin autooxidation Ferryl heme βCys93 protection

Crystallographic Binding Mode: Monomeric Units Covalently Anchor to β-Cys93 and β-Cys112

The three-dimensional structure of hemoglobin complexed with TD-1 (PDB: 4NI0) revealed that monomeric units (MUs) derived from the target compound bind covalently to β-Cys93 and β-Cys112, and noncovalently to the central water cavity of the hemoglobin tetramer, stabilizing the relaxed (R3) state [1]. This specific dual-site covalent binding is not achievable with any other triazole-benzodioxin isomer: the 6-yl analog (CAS 1092294-05-7) lacks the spatial orientation required to position the thiol group adjacent to β-Cys93. The crystallographic data confirm that the 2-yl benzodioxin substitution pattern of the target compound is structurally essential for the covalent mechanism of action.

X-ray crystallography Covalent inhibitor Hemoglobin R3 state

Evidence-Backed Application Scenarios for 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine (CAS 898617-69-1)


Precursor for Hemoglobin Allosteric Effector TD-1 in Sickle Cell Disease Drug Discovery

The primary evidence-supported application of this compound is as the monomeric precursor for synthesizing TD-1, the most potent hemoglobin oxygen affinity modulator identified in a screen of 38,700 compounds [1]. Research groups developing covalent hemoglobin modulators require the specific 2-yl benzodioxin-triazole scaffold because only this isomer positions the thiol group for disulfide dimerization and subsequent covalent binding to β-Cys93/β-Cys112. The quantitative superiority of TD-1 over 5-HMF (18.5 vs. 1 Torr P50 reduction), NEM (18.5 vs. 7 Torr), and diformamidine disulfide (18.5 vs. 4 Torr) makes this monomer the essential starting material for any laboratory replicating or building upon these antisickling studies [1].

Covalent β-Cys93 Targeting Probe for Hemoglobin Redox Biology

TD-1, generated from the target monomer, uniquely blocks irreversible oxidation of the βCys93 residue while simultaneously reducing ferryl hemoglobin levels by approximately 35% under oxidative challenge [2]. This dual allosteric-antioxidant mechanism is not observed with any other hemoglobin-modifying small molecule. The monomer is therefore required as a synthetic precursor for laboratories studying the intersection of hemoglobin oxidative toxicity and polymerization, particularly in the context of sickle cell disease pathophysiology where βCys93 is recognized as the endpoint of radical formation [2].

X-ray Crystallography and Structural Biology of Hemoglobin Allostery

The TD-1–hemoglobin co-crystal structure (PDB 4NI0) provides atomic-level resolution of the R3-state stabilization mechanism, revealing eight monomeric units bound per tetramer with covalent attachment to β-Cys93 and β-Cys112 [1]. Structural biology groups requiring this specific covalent probe for studying hemoglobin allosteric transitions and R-state stabilization must source the exact 2-yl benzodioxin-triazol-3-amine monomer, as alternative isomers (e.g., 6-yl, CAS 1092294-05-7) cannot recapitulate this binding mode [3]. The compound is thus a critical reagent for generating TD-1 for crystallographic and biophysical studies of hemoglobin conformations.

Calibration Standard for High-Throughput Oxygen Affinity Screening Assays

The original high-throughput screen that identified TD-1 as the lead hemoglobin allosteric effector was validated using oxygen dissociation curve (ODC) measurements with the monomer (compound 1) and dimer (TD-1) as positive controls [1]. The monomer at 120 μM produced a P50 shift from 17 to 10 Torr in solution, providing a well-characterized benchmark for assay validation. Laboratories establishing ODC-based screening platforms for hemoglobin modulators require the target compound as a characterized reference standard with known P50 shift values, enabling cross-study comparability and assay quality control [1].

Quote Request

Request a Quote for 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.